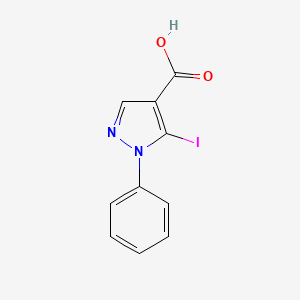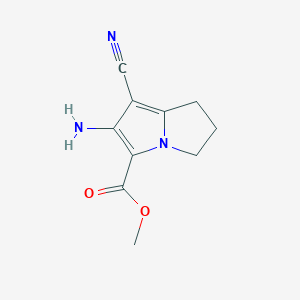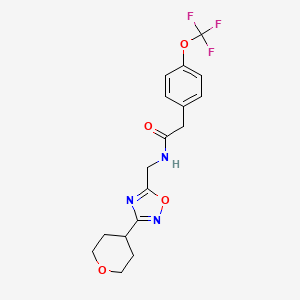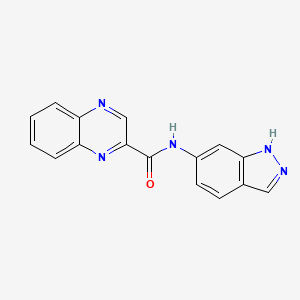
5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and are the core moiety in a variety of leading drugs . They have been applied to treat various diseases including inflammatory, diabetic, cancer, bacterial, and analgesic diseases .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, a similar compound, was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Also, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Pyrazole-4-carboxylic acid derivatives, similar to 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of structural and spectral investigations. Studies involving derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal insights into their structural configurations through experimental and theoretical approaches, including single-crystal X-ray diffraction and density functional theory (DFT) analyses. These investigations not only elucidate the molecular geometry but also contribute to understanding the electronic properties crucial for designing compounds with desired reactivity and stability (Viveka et al., 2016).
Bioactivity-Oriented Modification
The modification of pyrazole-4-carboxylic acid derivatives to enhance their bioactivity against various targets is a significant area of research. For instance, novel derivatives have been designed to inhibit succinate dehydrogenase (SDH) enzymes, demonstrating potent antifungal activity against a range of pathogens. This underscores the potential of pyrazole carboxylic acid derivatives in developing new antifungal agents, highlighting the broader implications for the parent compound's derivatives in targeting enzyme inhibition for therapeutic purposes (Liu et al., 2020).
Material Science and Nonlinear Optical Properties
Pyrazole derivatives have also been explored for their applications in material science, particularly in the synthesis of compounds with nonlinear optical (NLO) properties. The structural flexibility and electronic diversity of these compounds allow for the design of materials with significant NLO responses, useful in various technological applications such as optical limiting and signal processing. Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, for instance, highlight the potential of pyrazole-based compounds in the development of new optical materials (Chandrakantha et al., 2013).
Safety and Hazards
While specific safety and hazards information for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Direcciones Futuras
The future directions in the research of pyrazole derivatives could involve developing new strategies to access these valuable structures . The incorporation of acid group into organic molecules, including pyrazole derivatives, has a potential to modify the bioactivities . Furthermore, the development of new synthetic techniques and biological activity related to pyrazole derivatives could be a focus of future research .
Propiedades
IUPAC Name |
5-iodo-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGODEEOENNCYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)

![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)

![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)

![2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2713177.png)
![ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2713178.png)

![6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713184.png)
